molecular formula C14H18BClO3 B8208974 3-Chloro-2-formyl-6-methylphenylboronic acid pinacol ester

3-Chloro-2-formyl-6-methylphenylboronic acid pinacol ester

Cat. No.: B8208974
M. Wt: 280.56 g/mol
InChI Key: PWLDYQGMUOCEBQ-UHFFFAOYSA-N
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Description

3-Chloro-2-formyl-6-methylphenylboronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid ester group, which makes it a valuable reagent for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-formyl-6-methylphenylboronic acid pinacol ester typically involves the reaction of 3-chloro-2-formyl-6-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-formyl-6-methylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

    Hydrolysis: Under acidic or basic conditions, the boronic ester can hydrolyze to yield the corresponding boronic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products

    Biaryls: Formed in Suzuki–Miyaura coupling reactions.

    Boronic Acids: Resulting from hydrolysis or oxidation of the boronic ester group.

Scientific Research Applications

3-Chloro-2-formyl-6-methylphenylboronic acid pinacol ester has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, especially in the synthesis of drug candidates that require biaryl structures.

    Material Science: Utilized in the preparation of advanced materials, including polymers and electronic materials.

    Biological Research: Investigated for its potential use in biological assays and as a tool for studying enzyme mechanisms.

Mechanism of Action

The primary mechanism of action for 3-Chloro-2-formyl-6-methylphenylboronic acid pinacol ester involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Another boronic ester commonly used in Suzuki–Miyaura coupling reactions.

    4-Formylphenylboronic Acid Pinacol Ester: Similar structure but with the formyl group in a different position.

    2-Methylphenylboronic Acid Pinacol Ester: Lacks the chloro and formyl groups but shares the boronic ester functionality.

Uniqueness

3-Chloro-2-formyl-6-methylphenylboronic acid pinacol ester is unique due to the presence of both chloro and formyl groups, which can influence its reactivity and selectivity in chemical reactions. These functional groups can also provide additional sites for further functionalization, making this compound a versatile reagent in organic synthesis.

Properties

IUPAC Name

6-chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClO3/c1-9-6-7-11(16)10(8-17)12(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLDYQGMUOCEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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